molecular formula C8H23N6O12P3S B1512272 Lamivudine Triphosphate Ammonium Salt CAS No. 1187058-42-9

Lamivudine Triphosphate Ammonium Salt

Cat. No. B1512272
CAS RN: 1187058-42-9
M. Wt: 520.29 g/mol
InChI Key: WGYHYJAOTOCRPE-PXJNTPRPSA-N
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Description

Lamivudine, also known as 3TC, is a medication used in the management and treatment of HIV-1 and hepatitis B . It is in the nucleoside reverse transcriptase inhibitor (NRTI) class of medications . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 . It is an analogue of cytidine, and can inhibit both types of HIV reverse transcriptase, the reverse transcriptase of hepatitis B, and cellular DNA polymerase . In the triphosphate form, it is active .


Synthesis Analysis

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This reaction is catalyzed by intracellular kinases . The active anabolite of 3TC, lamivudine 5′-triphosphate, is formed from phosphorylation by intracellular kinases .


Molecular Structure Analysis

The molecular formula of Lamivudine Triphosphate Ammonium Salt is C8H23N6O12P3S . The molecular weight is 520.28 . Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1 .


Chemical Reactions Analysis

Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations reached between 0.5 and 1.5 hours after dosing and a dominant elimination half-life of approximately 5–7 hours . The in vitro intracellular half-life of lamivudine 5′-triphosphate is 10.5–15.5 hours in HIV-infected cell lines and 17–19 hours in HBV-infected cell lines .


Physical And Chemical Properties Analysis

The molecular formula of Lamivudine Triphosphate Ammonium Salt is C8H23N6O12P3S . The molecular weight is 520.28 .

Mechanism of Action

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) to disrupt viral DNA synthesis . The active anabolite of 3TC, lamivudine 5′-triphosphate, is formed from phosphorylation by intracellular kinases and competes with naturally occurring cytidine triphosphate for incorporation into DNA . This triphosphate 3TC-TP competes with dCTP at the nucleotide binding site of the viral (HIV and HBV) Reverse Transcriptase enzyme, resulting in functional inhibition .

Safety and Hazards

Lamivudine is used in combination with other antiretroviral agents for the treatment of HIV-1 infection or for chronic Hepatitis B (HBV) virus infection associated with evidence of hepatitis B viral replication and active liver inflammation . HBV reactivation in patients with HBV infections who receive anticancer chemotherapy can be a life-threatening complication during and after the completion of chemotherapy .

Future Directions

Recently, it has been proposed that Lamivudine might be also repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In this review, docking evidence carried out in silico suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase . The anti-cancer properties of Lamivudine are well established, whereas its putative anti-COVID effect is under investigation .

properties

IUPAC Name

triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O12P3S.3H3N/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15;;;/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15);3*1H3/t6-,7+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHYJAOTOCRPE-PXJNTPRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23N6O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857916
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamivudine Triphosphate Ammonium Salt

CAS RN

1187058-42-9
Record name triazanium;[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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